![molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
1-[(3-methylphenyl)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-methylphenyl)acetyl]pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. MPAP belongs to the class of psychoactive substances known as Nootropics or smart drugs. Researchers have been studying MPAP's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action is not yet fully understood. However, it has been suggested that 1-[(3-methylphenyl)acetyl]pyrrolidine acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[(3-methylphenyl)acetyl]pyrrolidine increases the levels of dopamine, which is a neurotransmitter that plays a crucial role in cognitive function, mood regulation, and motivation.
Biochemical and Physiological Effects
1-[(3-methylphenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects, including increased levels of dopamine, reduced oxidative stress, and decreased inflammation. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3-methylphenyl)acetyl]pyrrolidine in laboratory experiments is its ability to improve cognitive function and memory in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 1-[(3-methylphenyl)acetyl]pyrrolidine is its potential for toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several potential future directions for 1-[(3-methylphenyl)acetyl]pyrrolidine research. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to increase dopamine levels and reduce oxidative stress and inflammation makes it a promising candidate for the treatment of these diseases. Another area of interest is its potential as a cognitive enhancer in healthy individuals. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to improve cognitive function and memory could have significant implications for students, professionals, and the elderly.
Conclusion
In conclusion, 1-[(3-methylphenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. 1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research have been extensively studied. Future research directions include investigating its potential therapeutic effects in neurodegenerative diseases and its potential as a cognitive enhancer in healthy individuals.
Métodos De Síntesis
1-[(3-methylphenyl)acetyl]pyrrolidine can be synthesized through the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product, 1-[(3-methylphenyl)acetyl]pyrrolidine, is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[(3-methylphenyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic effects in various fields of research. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDMVNOCRNKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-tetrazol-5-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5330786.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
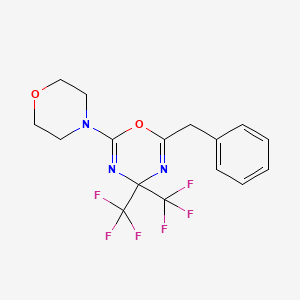
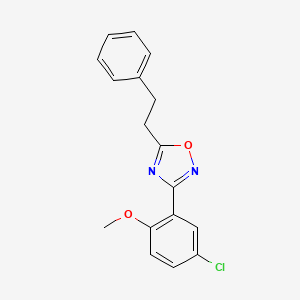
![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
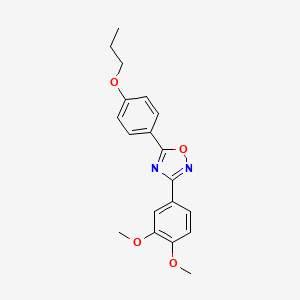
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
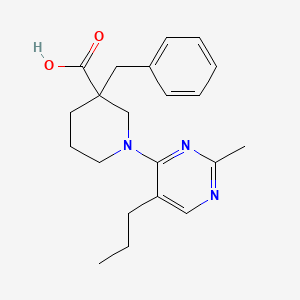
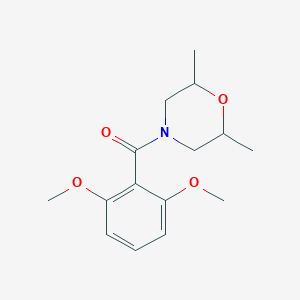
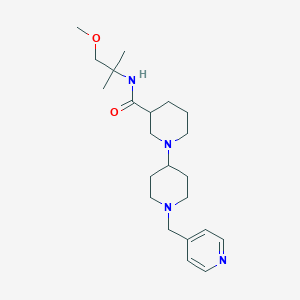
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)